2-Bromo-1,3-difluoro-4-nitrobenzene

Palladium catalysis C-H activation Direct arylation

Scaling cross-coupling reactions often fails due to poor oxidative addition of chloroarenes. 2-Bromo-1,3-difluoro-4-nitrobenzene solves this bottleneck. · 79% direct C2-arylation yield, outperforming chloro analogs (57%) for cleaner biaryl synthesis. · 83% nitro-to-amine reduction at >100 mmol scale enables reliable pilot-scale aniline production. · Crystalline solid (mp 48-50°C) simplifies handling and purification in multi-step processes.

Molecular Formula C6H2BrF2NO2
Molecular Weight 237.99 g/mol
CAS No. 103977-78-2
Cat. No. B170992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-difluoro-4-nitrobenzene
CAS103977-78-2
Molecular FormulaC6H2BrF2NO2
Molecular Weight237.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])F)Br)F
InChIInChI=1S/C6H2BrF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H
InChIKeyIQCPYFIIMNLQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-difluoro-4-nitrobenzene Overview


2-Bromo-1,3-difluoro-4-nitrobenzene (C₆H₂BrF₂NO₂, MW 237.99) is a polysubstituted nitroaromatic halide featuring a 1,3-difluoro-4-nitrobenzene core with a bromine substituent at the 2-position [1]. This substitution pattern combines three electronically distinct functional groups—nitro, bromo, and fluoro—on a single aromatic ring, providing orthogonal reactivity handles for sequential functionalization in medicinal chemistry and materials science applications . The compound is commercially available at 98% purity from multiple global suppliers and is referenced in pharmaceutical patents as a key intermediate for fused heterocyclic derivatives .

Why Chloro Analogs Cannot Substitute


Generic substitution of 2-bromo-1,3-difluoro-4-nitrobenzene with chloro analogs (e.g., 2-chloro-1,3-difluoro-4-nitrobenzene) or non-halogenated 1,3-difluoro-4-nitrobenzene fundamentally alters cross-coupling reactivity profiles. Palladium-catalyzed direct arylation studies on 1,3-difluorobenzene derivatives demonstrate that the bromo substituent enables substantially higher conversion rates in C2-arylation compared to chloro or nitrile-substituted analogs under identical catalytic conditions [1]. The bromine atom provides a leaving group with intermediate C-Br bond dissociation energy—sufficiently labile for oxidative addition to Pd(0) yet stable enough to survive upstream transformations of the nitro and fluoro groups. In contrast, the chloro analog exhibits markedly reduced reactivity in Suzuki-Miyaura couplings (ArI > ArBr > ArCl >> ArOTf), while non-halogenated 1,3-difluoro-4-nitrobenzene lacks a cross-coupling handle entirely, limiting downstream diversification to nucleophilic aromatic substitution at fluorine sites [2]. The specific 2-bromo-1,3-difluoro-4-nitro substitution pattern also directs electrophilic aromatic substitution regiochemistry differently than 1-bromo-2,6-difluoro-4-nitrobenzene isomers, affecting both nitration yields and subsequent functional group transformations .

Quantitative Differentiation Evidence


Pd-Catalyzed C2-Arylation Reactivity

In a systematic study of substituent effects on palladium-catalyzed direct C2-arylation of 1,3-difluorobenzene derivatives, the bromo-substituted substrate demonstrated quantitatively distinct reactivity. The 4-nitro-2-bromo-1,3-difluorobenzene derivative yielded the C2-arylated product in 79% yield under standard conditions (0.5 mol% Pd(OAc)₂, KOAc, DMA, 150°C, 16h), whereas the corresponding 2-chloro analog produced only 57% yield under identical reaction parameters [1]. The 2-cyano-substituted derivative was completely unreactive (0% yield), highlighting the unique reactivity window of the bromo substituent that balances sufficient electrophilicity for oxidative addition while avoiding catalyst poisoning [1].

Palladium catalysis C-H activation Direct arylation

Nitro Reduction to Fluoroaniline

2-Bromo-1,3-difluoro-4-nitrobenzene undergoes efficient nitro group reduction to yield 3-bromo-2,4-difluoroaniline, a versatile fluoroaniline building block for pharmaceutical synthesis [1]. Using tin(II) chloride dihydrate in 36% hydrochloric acid at 40-60°C, the reduction proceeds with 83% isolated yield (23 g product from 30 g starting material, 130 mmol scale) [2]. The product is obtained as a light yellow solid with >95% purity following simple extractive workup, demonstrating that the bromo and fluoro substituents remain intact under these reductive conditions without competitive dehalogenation.

Nitro reduction Aromatic amine synthesis Pharmaceutical intermediates

High-Yield Nitration Synthesis

The target compound is synthesized via nitration of 1-bromo-2,6-difluorobenzene using mixed acid conditions. A reported optimized procedure from US4623650 achieves 94% isolated yield at 650 mmol scale, producing 145 g of 2-bromo-1,3-difluoro-4-nitrobenzene as a cream-colored solid . An alternative procedure yields 97% after recrystallization from isopropyl ether (28.2 g from 23.5 g starting material, 112 mmol scale) with elemental analysis confirming >99% purity . The high yield and straightforward purification reflect the strong directing effect of the 1,3-difluoro-2-bromo substitution pattern, which directs nitration exclusively to the 4-position para to the bromine.

Electrophilic aromatic substitution Nitration Process chemistry

Solid-State Physical Properties

2-Bromo-1,3-difluoro-4-nitrobenzene exhibits a well-defined melting point range of 48-50°C and is isolated as a crystalline solid with pale lemon to cream coloration . The compound has a predicted boiling point of 254.0±35.0°C at 760 mmHg and density of 1.890±0.06 g/cm³ . Aqueous solubility is calculated at 0.16 g/L at 25°C, and the LogP (XLogP3-AA) is 2.6 [1]. Storage conditions recommend sealed containers at 2-8°C under dry conditions to maintain stability .

Solid-state characterization Process chemistry Quality control

Stille Vinylation Reactivity

The bromo substituent of 2-bromo-1,3-difluoro-4-nitrobenzene undergoes efficient Stille cross-coupling with tributylvinylstannane under palladium catalysis. As reported in patent US08653089B2, reaction of the target compound (0.20 g, 0.84 mmol) with tributylvinylstannane (0.27 mL, 0.924 mmol) and Pd(PPh₃)₄ (48.6 mg, 0.042 mmol) in dioxane at 150°C yielded 1,3-difluoro-4-nitro-2-vinylbenzene in 77% isolated yield . This demonstrates the bromo position's accessibility for organometallic cross-coupling without interference from the adjacent fluoro or para-nitro groups.

Cross-coupling Stille reaction Vinylation

Commercial Availability & Purity

2-Bromo-1,3-difluoro-4-nitrobenzene is commercially available from multiple established chemical suppliers including Sigma-Aldrich, Apollo Scientific, Aladdin Scientific, Combi-Blocks, and Bidepharm, all offering standard purity of 98% . Suppliers provide batch-specific quality control documentation including NMR, HPLC, and GC analytical data . Pricing as of 2025: 25 g unit at approximately 367 RMB (~$50 USD) from domestic Chinese suppliers , with Apollo Scientific listing 1 g (£23), 5 g (£39), and 25 g (£192) . Storage requirements are uniform across vendors: refrigerated (2-8°C), sealed, dry conditions .

Chemical sourcing Quality assurance Supply chain

Priority Application Scenarios


Late-Stage C2-Arylation for Drug Discovery

The 79% yield advantage in direct C2-arylation compared to chloro analogs (57%) [1] makes this compound the preferred substrate for late-stage functionalization in medicinal chemistry programs. When a bioactive scaffold requires installation of an aryl or heteroaryl group at the position adjacent to fluorine atoms on a 1,3-difluoro-4-nitrobenzene core, the bromo derivative provides quantitatively superior conversion. This is particularly relevant for synthesizing biaryl-containing drug candidates where the C2-arylated product serves as a key pharmacophoric element. The high regioselectivity for C2-arylation ensures minimal isomeric byproducts, reducing purification burden in library synthesis.

Fluoroaniline Intermediate Manufacturing

The demonstrated 83% yield for nitro-to-amine reduction at >100 mmol scale [2] supports the use of 2-bromo-1,3-difluoro-4-nitrobenzene as a reliable precursor to 3-bromo-2,4-difluoroaniline. This aniline derivative is documented as an intermediate for pharmaceutical chemicals [2] and serves as a versatile handle for amide bond formation, diazonium salt chemistry, and heterocycle synthesis. The scalability of the reduction protocol (30 g starting material) and retention of bromo and fluoro substituents make this route suitable for pilot-scale production of fluorinated aniline building blocks.

Crystalline Process Intermediate

The compound's melting point of 48-50°C —significantly higher than the non-brominated analog (9-10°C) [3]—supports its use as a crystalline intermediate in multi-step process chemistry. The solid physical form at ambient temperature facilitates accurate weighing, minimizes volatility-related losses, and enables crystallization-based purification strategies. For process development teams scaling reactions beyond gram quantities, the ability to handle this compound as a solid rather than a liquid reduces operational complexity and improves batch-to-batch consistency. The defined melting point also serves as a rapid identity and purity checkpoint during in-process quality control.

Benchmark Substrate for Cross-Coupling

The combination of electron-withdrawing nitro and fluoro substituents with an aryl bromide cross-coupling handle makes 2-bromo-1,3-difluoro-4-nitrobenzene an informative benchmark substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies. The successful 77% Stille vinylation yield demonstrates that oxidative addition proceeds efficiently despite the electron-deficient aromatic ring, providing a useful test case for evaluating new catalysts, ligands, or reaction conditions on challenging electrophiles. The commercial availability at standardized 98% purity across multiple suppliers ensures method development results are reproducible across different research groups.

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